2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid
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Overview
Description
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol It is characterized by the presence of a cyano group (-CN) and two methoxy groups (-OCH3) attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
The synthesis of 2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the cyanoacetylation of substituted phenylacetic acids. The reaction typically requires the use of cyanoacetic acid and a suitable catalyst under controlled conditions . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and methoxy groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may exert its effects by inhibiting or activating specific enzymes or receptors, leading to various biological responses .
Comparison with Similar Compounds
2-(5-Cyano-2,3-dimethoxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-(3,5-Dimethoxyphenyl)acetic acid: Lacks the cyano group, which may result in different reactivity and biological activity.
2-(5-Cyano-2,3-dimethoxyphenyl)propanoic acid: Has a propanoic acid moiety instead of an acetic acid moiety, which may affect its chemical properties and applications.
2-(5-Cyano-2,3-dimethoxyphenyl)butanoic acid:
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-(5-cyano-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
LCTLIAMKJLYEPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CC(=O)O)C#N |
Origin of Product |
United States |
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